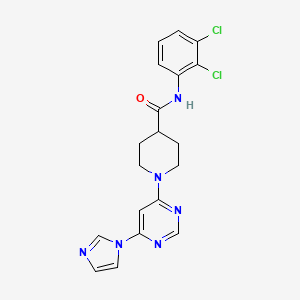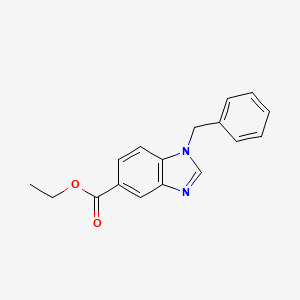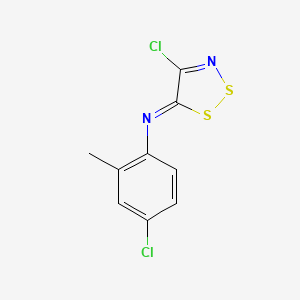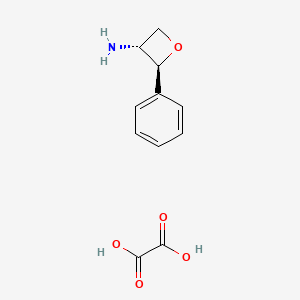![molecular formula C21H22Cl2FN5O B2404410 5-ethyl-2-fluoro-4-[3-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-1H-indazol-6-yl]phenol;dihydrochloride CAS No. 1421502-63-7](/img/structure/B2404410.png)
5-ethyl-2-fluoro-4-[3-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-1H-indazol-6-yl]phenol;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
VEGFR-2 Kinase Inhibition
A study identified a series of compounds, including derivatives of 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin, as new VEGFR-2 kinase inhibitors. These compounds were synthesized and evaluated for their inhibitory activity against VEGFR-2 kinase, an enzyme implicated in angiogenesis and cancer progression (Sun-Young Han et al., 2012).
Phosphodiesterase III Inhibition
Another research highlighted the synthesis of compounds including imidazo[1,2-a]pyridin-2-yl derivatives, which exhibited positive inotropic activity. Specifically, one compound, E-1020, was identified as a potent and selective inhibitor of phosphodiesterase III, suggesting its potential application in the treatment of congestive heart failure (M. Yamanaka et al., 1991).
P2X7 Receptor Antagonism
A series of 4,5,6,7-tetrahydro-imidazo[4,5-c]pyridine P2X7 antagonists were synthesized, addressing affinity and liver microsomal stability issues. One of these compounds, JNJ 54166060, emerged as a potent P2X7 antagonist, indicating its potential for therapeutic applications (Devin M. Swanson et al., 2016).
OLED Applications
A study described the synthesis of Ir(III) complexes containing 1-ethyl-4,5-dihydro-1H-imidazol-2-yl phenol. These complexes showed promising applications in organic light-emitting diodes (OLEDs), demonstrating high photoluminescence quantum yields and suitability for both wet and dry-processes (Ganguri Sarada et al., 2016).
Anti-Tuberculosis Agents
Compounds containing the imidazo(4,5-b)pyridine nucleus were synthesized as inhibitors of Lumazine synthase in M. tuberculosis. These compounds showed significant anti-tubercular activity, potentially serving as leads for new therapeutic agents against tuberculosis (S. Harer, M. Bhatia, 2015).
Fluorescent Organic Dyes
A series of 2-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-3-yl)phenols were synthesized and demonstrated intense fluorescence when excited with UV light. These compounds, exhibiting large Stokes shifts and high quantum yields, show potential as fluorescent dyes for various applications (Arianna Marchesi et al., 2019).
Reactivity and Synthesis
Another study focused on the synthesis and reactivity of cyanomethyl derivatives of imidazo[1,2-a]pyridine and related compounds, exploring their potential in various chemical transformations (G. P. Kutrov et al., 2008).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-ethyl-2-fluoro-4-[3-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-1H-indazol-6-yl]phenol;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN5O.2ClH/c1-2-11-8-19(28)15(22)9-14(11)12-3-4-13-17(7-12)26-27-20(13)21-24-16-5-6-23-10-18(16)25-21;;/h3-4,7-9,23,28H,2,5-6,10H2,1H3,(H,24,25)(H,26,27);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUIPYWCOKPEHPY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1C2=CC3=C(C=C2)C(=NN3)C4=NC5=C(N4)CNCC5)F)O.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22Cl2FN5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-ethyl-2-fluoro-4-[3-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-1H-indazol-6-yl]phenol;dihydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-chloro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2404333.png)
![8-chloro-2-[(2-fluorobenzyl)sulfanyl]-6-methyl-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide](/img/structure/B2404334.png)


![6-(4-(6-Ethyl-5-fluoropyrimidin-4-yl)-1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2404339.png)

![N-[4-[[3-[2-(Trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methyl]phenyl]acetamide](/img/structure/B2404342.png)

![2-[4-(3,5-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide](/img/structure/B2404345.png)

